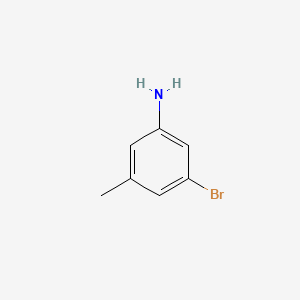

3-Bromo-5-methylaniline

Overview

Description

3-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methyl group at the fifth position. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 3-bromo-5-methylbenzene to form 3-bromo-5-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method involves the direct bromination of 5-methylaniline under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom, forming 5-methylaniline.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products:

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: The major product is 5-methylaniline.

Substitution: Products vary depending on the nucleophile used, resulting in different substituted anilines.

Scientific Research Applications

Chemistry: 3-Bromo-5-methylaniline is used as a building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules .

Biology: In biological research, it is used to study the effects of brominated anilines on biological systems. It serves as a model compound to understand the behavior of similar compounds in biological environments .

Medicine: The compound is used in the development of pharmaceuticals. It is an intermediate in the synthesis of drugs that target specific biological pathways .

Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-bromo-5-methylaniline depends on its specific applicationThe bromine atom and the amine group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

3-Bromoaniline: Similar structure but lacks the methyl group at the fifth position.

5-Methylaniline: Similar structure but lacks the bromine atom at the third position.

3-Bromo-5-chloroaniline: Similar structure but has a chlorine atom instead of a methyl group at the fifth position.

Uniqueness: 3-Bromo-5-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Biological Activity

3-Bromo-5-methylaniline (C₇H₈BrN) is an aromatic amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 74586-53-1 |

| Boiling Point | 257 °C |

| Solubility | Slightly soluble in water |

| Flash Point | 109.3 °C |

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting neurological disorders and other therapeutic areas. Its derivatives have shown potential as:

- g-secretase inhibitors , which are significant in Alzheimer's disease treatment.

- Antagonists of human vanilloid receptor , contributing to pain management strategies .

Toxicological Profile

The compound exhibits harmful effects upon exposure. It is classified as harmful if swallowed, inhaled, or upon skin contact, causing irritation and respiratory issues . Understanding its toxicological profile is essential for safe handling in laboratory settings.

Research Findings

Recent studies have highlighted the compound's role in identifying unknown pharmaceutical impurities, which is vital for ensuring drug safety and efficacy during development .

Case Study: Impurity Identification

A study focused on the rapid identification of impurities in related compounds demonstrated the utility of this compound as a reference standard for analytical methods like LC-SPENMR (Liquid Chromatography-Single Particle Electrospray NMR). This method allows for precise impurity profiling, which is critical for regulatory compliance .

Material Science

This compound has applications in material science, particularly in the formulation of advanced materials. It contributes to the development of:

- Organic semiconductors : Enhancing performance in electronic devices such as OLEDs (Organic Light Emitting Diodes).

- Specialized dyes and colorants : Used extensively in textiles and coatings due to its vibrant color properties .

Analytical Chemistry

The compound is employed in analytical chemistry for detecting and quantifying other chemicals, making it valuable in quality control processes across various industries .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Bromo-5-methylaniline, and how are they experimentally determined?

- Answer: The molecular formula is C₇H₈BrN (MW: 186.04 g/mol), with a CAS RN of 74586-53-1 . Purity (>93.0%) is typically assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, as noted in reagent catalogs . Melting points (mp) and boiling points (bp) are determined using differential scanning calorimetry (DSC) or capillary methods. Discrepancies in reported mp/bp values (e.g., absence in some sources) require validation through replicate measurements under controlled conditions .

Q. What synthetic routes are available for this compound, and how does regioselectivity impact yield?

- Answer: A common approach involves bromination of 5-methylaniline using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide). Regioselectivity at the meta position is influenced by the directing effects of the methyl and amine groups. Reaction conditions (temperature, solvent polarity) must be optimized to minimize di-/tri-brominated byproducts . For example, acetanilide protection prior to bromination (followed by deprotection) may improve selectivity, as seen in analogous p-bromoaniline syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidative degradation. Use PPE (N95 masks, gloves, eyeshields) due to its WGK 3 hazard rating (water hazard). Spills require neutralization with activated carbon and disposal per EPA/OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group’s steric effects may influence coupling efficiency with aryl boronic acids . Experimental validation via NMR (¹H/¹³C) and X-ray crystallography (using SHELXL for refinement ) is critical to confirm predicted geometries.

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Answer: Discrepancies in ¹H NMR (e.g., aromatic proton shifts) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can clarify assignments. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy . For purity disputes, orthogonal methods (GC-MS, HPLC-UV/ELSD) are recommended .

Q. How does the electronic structure of this compound influence its application in photoactive materials?

- Answer: The electron-withdrawing bromine and electron-donating methyl groups create a push-pull system, enabling charge-transfer transitions. UV-Vis spectroscopy (200–400 nm range) and cyclic voltammetry can characterize HOMO-LUMO gaps. Applications in organic semiconductors require tuning via substituent modification (e.g., adding nitro or methoxy groups) .

Q. Data Contradictions and Resolution

Q. Why do some sources report conflicting melting points for this compound?

- Answer: Variations may stem from polymorphic forms or impurities. For example, Kanto Reagents lists no mp , while other catalogs omit it entirely . Researchers should perform DSC at controlled heating rates (e.g., 5°C/min) and compare against certified reference materials. Purity ≥95% (via GC/HPLC) is essential for reliable data .

Q. Methodological Recommendations

Q. What protocols optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals)?

- Answer: For Suzuki couplings:

- Use Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O with K₂CO₃ (2 eq) at 80°C.

- Monitor reaction progress via TLC (hexane:EtOAc 4:1).

- Purify via flash chromatography (silica gel, gradient elution) .

Q. Safety and Compliance

Q. What are the environmental and health risks of this compound, and how can they be mitigated?

Properties

IUPAC Name |

3-bromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRPAWCIFTHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996094 | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74586-53-1 | |

| Record name | 3-Bromo-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74586-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074586531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.